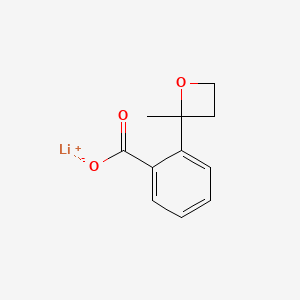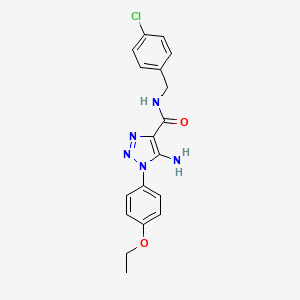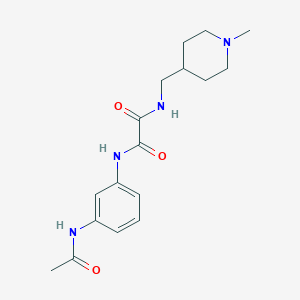
Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate, also known as LiMOB, is a lithium salt of 2-(2-methyloxetan-2-yl)benzoic acid. LiMOB is a promising compound due to its unique properties and potential applications in various fields, including battery technology, drug delivery, and catalysis.
Mécanisme D'action
The mechanism of action of Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate is not fully understood. However, it is believed that this compound interacts with the cell membrane and alters its fluidity, leading to changes in ion channel activity and neurotransmitter release. This, in turn, affects the function of various neuronal pathways, resulting in the therapeutic effects observed in certain psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of neuroprotective proteins, such as brain-derived neurotrophic factor (BDNF), and to reduce the levels of pro-inflammatory cytokines. Additionally, this compound has been shown to increase the production of cyclic AMP (cAMP), which is involved in various cellular processes, including neurotransmitter release and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate is its high solubility in various solvents, which makes it easy to handle and use in laboratory experiments. Additionally, this compound exhibits excellent thermal stability and does not decompose at high temperatures. However, one limitation of this compound is its relatively high cost compared to other lithium salts, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate. One area of interest is the development of new electrolyte materials for lithium-ion batteries, and this compound has shown promise in this regard. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in psychiatric disorders. Finally, research is needed to explore the use of this compound in other fields, such as catalysis and materials science.
Méthodes De Synthèse
The synthesis of Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate involves the reaction of 2-(2-methyloxetan-2-yl)benzoic acid with lithium hydroxide or lithium carbonate in anhydrous tetrahydrofuran or dimethylformamide. The reaction is typically carried out at room temperature under an inert atmosphere, and the resulting product is obtained through filtration and solvent evaporation.
Applications De Recherche Scientifique
Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate has been extensively studied for its applications in battery technology. It has been found to exhibit excellent electrochemical properties, such as high ionic conductivity and stability, making it a promising electrolyte material for lithium-ion batteries. Additionally, this compound has been investigated for its potential use in drug delivery systems. Its unique properties, such as its ability to form stable complexes with various drugs, make it an attractive candidate for targeted drug delivery.
Propriétés
IUPAC Name |
lithium;2-(2-methyloxetan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3.Li/c1-11(6-7-14-11)9-5-3-2-4-8(9)10(12)13;/h2-5H,6-7H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPSPJFYKQXOQY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCO1)C2=CC=CC=C2C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2914504.png)



![(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2914510.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2914512.png)





![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2914526.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2914527.png)